

# Application Notes and Protocols: FD-1080 for In Vivo Brain Imaging

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FD-1080** is a small-molecule heptamethine cyanine dye that serves as a fluorescent probe for in vivo imaging in the second near-infrared (NIR-II) window.[1][2] Its excitation and emission maxima are located in the NIR-II region, offering significant advantages for deep-tissue and high-resolution bioimaging compared to traditional NIR-I imaging (650 nm to 980 nm).[1][3] The 1064 nm excitation of **FD-1080** allows for greater tissue penetration, enabling clear visualization of structures through intact skin and skull.[3][4] This makes it a powerful tool for non-invasive, dynamic imaging of biological processes, particularly for visualizing vasculature in the brain and other organs.[1][3]

## **Quantitative Data Summary**

The following table summarizes the key quantitative properties of the **FD-1080** fluorophore.



Property	Value	Notes
Excitation Wavelength (Ex)	1064 nm	In the NIR-II region.
Emission Wavelength (Em)	1080 nm	In the NIR-II region.[3]
Quantum Yield	0.31%	Can be increased to 5.94% when combined with fetal bovine serum (FBS).[1]
Signal-to-Background Ratio (SBR)	4.32 (hindlimb vessel)	Under 1064 nm excitation.[5]
Full Width at Half-Maximum (FWHM)	0.47 mm (hindlimb vessel)	Under 1064 nm excitation.[5]
FWHM (sagittal sinus vessel)	0.65 mm	Under 1064 nm excitation.[5]

## **Experimental Protocols**

## I. Preparation of FD-1080 Working Solution

This protocol describes the preparation of a working solution of **FD-1080** for in vivo imaging experiments.

#### Materials:

- FD-1080
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 0.2 μm syringe filter
- Sterile microcentrifuge tubes

#### Protocol:

 Prepare a 10 mM stock solution: Dissolve FD-1080 in DMSO to create a 10 mM stock solution.



- Storage of stock solution: Aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation.[4]
- Prepare the working solution: On the day of the experiment, dilute the 10 mM stock solution with pre-warmed PBS to the desired final concentration (typically ranging from 2 to 10  $\mu$ M for in vitro experiments and 80  $\mu$ M for in vivo injections).[4]
- Sterilization: Filter the working solution through a 0.2 μm syringe filter to ensure sterility before injection.[4]

## II. In Vivo Brain Vasculature Imaging in a Mouse Model

This protocol outlines the procedure for intravenous injection of **FD-1080** and subsequent NIR-II fluorescence imaging of the brain vasculature in a mouse model.

#### Materials:

- FD-1080 working solution (80 μM)
- Animal model (e.g., nude mouse)
- Anesthesia (e.g., isoflurane)
- NIR-II imaging system with a 1064 nm laser and appropriate emission filters
- Animal handling and monitoring equipment

#### Protocol:

- Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Monitor the animal's vital signs throughout the procedure.
- Intravenous Injection: Administer 200 μL of the 80 μM FD-1080 working solution via intravenous injection (e.g., tail vein).[4]
- Imaging: After a short distribution time of 10-20 minutes, place the anesthetized mouse in the NIR-II imaging system.[4]



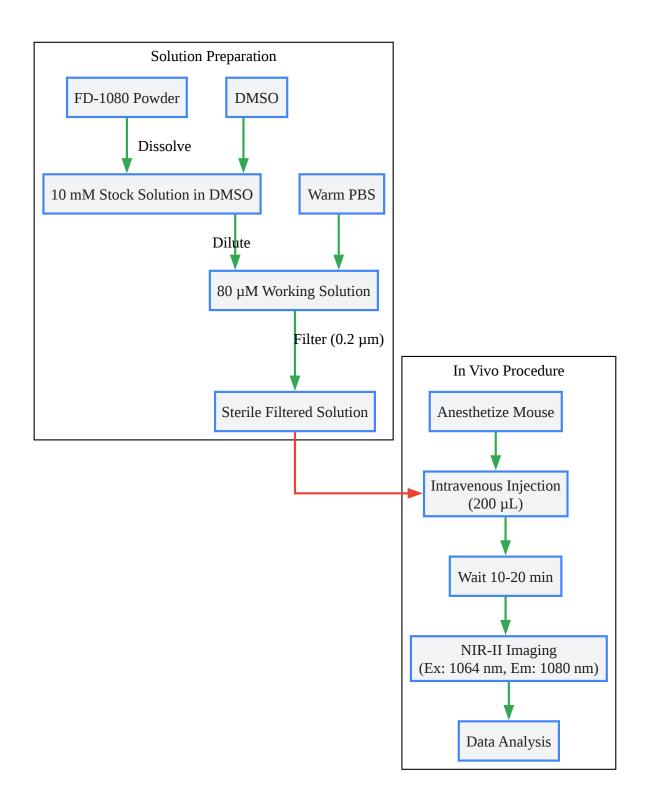




- Data Acquisition: Excite the region of interest (in this case, the head) with a 1064 nm laser and collect the fluorescence emission centered around 1080 nm. The high tissue penetration at this wavelength allows for imaging through the intact skull.[3][4]
- Dynamic Imaging (Optional): For dynamic studies, continuous imaging can be performed to
  observe the biodistribution and clearance of the probe. FD-1080 has been used to quantify
  respiratory rate by imaging the respiratory motion of the liver.[1]

## **Diagrams**





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Caption: Experimental workflow for **FD-1080** in vivo brain imaging.



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